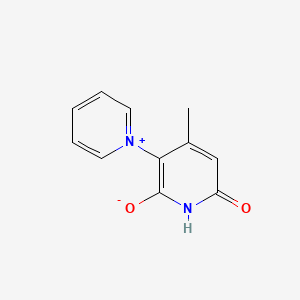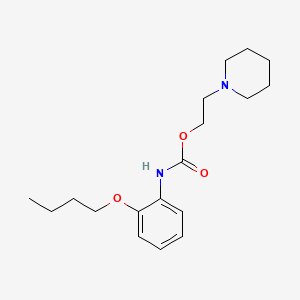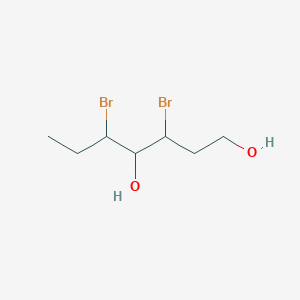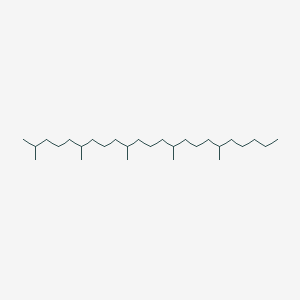
Tricosane, 2,6,10,14,18-pentamethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosane, 2,6,10,14,18-pentamethyl is a hydrocarbon compound with the molecular formula C28H58 and a molecular weight of 394.7601 g/mol It is a branched alkane, characterized by the presence of five methyl groups attached to the tricosane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricosane, 2,6,10,14,18-pentamethyl typically involves the alkylation of a suitable tricosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tricosane, 2,6,10,14,18-pentamethyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Chlorine or bromine gas in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Tricosane, 2,6,10,14,18-pentamethyl has several scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant additive and in the formulation of specialty waxes and coatings.
Mécanisme D'action
The mechanism of action of tricosane, 2,6,10,14,18-pentamethyl involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and selectivity, allowing for specific transformations under controlled conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosane, 2,6,10,14,18-pentamethyl: A similar branched alkane with a shorter carbon chain (C25H52) and a molecular weight of 352.6804 g/mol.
Tricosane, 2,6,10,14,18,22-hexamethyl: Another branched alkane with an additional methyl group, resulting in a molecular formula of C29H60 and a molecular weight of 408.7867 g/mol.
Uniqueness
Tricosane, 2,6,10,14,18-pentamethyl is unique due to its specific branching pattern and the presence of five methyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and branched structure make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
66519-78-6 |
|---|---|
Formule moléculaire |
C28H58 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
2,6,10,14,18-pentamethyltricosane |
InChI |
InChI=1S/C28H58/c1-8-9-10-16-25(4)18-12-20-27(6)22-14-23-28(7)21-13-19-26(5)17-11-15-24(2)3/h24-28H,8-23H2,1-7H3 |
Clé InChI |
HVOSWHGKDMEVNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


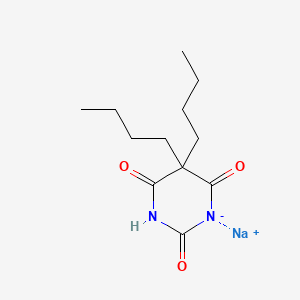

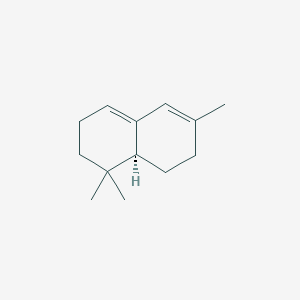
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
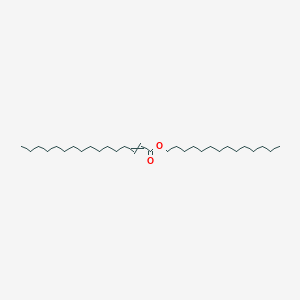

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
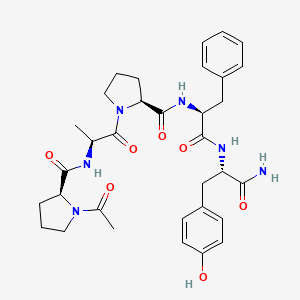
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)

